5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Systematic IUPAC Name Derivation
The IUPAC name is constructed through hierarchical analysis of the molecular framework:
- Parent structure : The thiazolo[3,2-b]triazol-6-ol system forms the base, a fused bicyclic heterocycle.
- Substituents :
- At position 5: A methylene group bridging two moieties:
- 4-benzhydrylpiperazin-1-yl (a piperazine ring substituted with a diphenylmethyl group at nitrogen-1)
- 3-chlorophenyl (a phenyl ring with chlorine at position 3)
- At position 2: A methyl group.
- At position 5: A methylene group bridging two moieties:
The systematic name is 5-[(4-benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl]-2-methylthiazolo[3,2-b]triazol-6-ol , reflecting these substituents in alphabetical order and positional numbering.
Core Heterocyclic Systems: Thiazolo[3,2-b]triazole and Piperazine Moieties
- Thiazole ring : A five-membered ring with sulfur at position 1 and nitrogen at position 3.
- Triazole ring : Fused at thiazole positions 3 and 2 (denoted by [3,2-b]), creating a bicyclic system with three nitrogen atoms in the triazole moiety.
- Fusion pattern : The thiazole’s C3 bonds to the triazole’s C2, with shared atoms forming a bridgehead at thiazole C2 and triazole N1.
Piperazine :
- A six-membered diazine ring with nitrogen atoms at positions 1 and 4.
- Substituted at N1 with a benzhydryl (diphenylmethyl) group, enhancing lipophilicity and steric bulk.
Spectral Characterization :
Substituent Analysis: Benzhydryl, 3-Chlorophenyl, and Methyl Groups
Benzhydryl (Diphenylmethyl) :
- Structure : Two phenyl groups attached to a central methyl carbon.
- Role : Enhances membrane permeability via lipophilicity and may mediate interactions with hydrophobic binding pockets.
3-Chlorophenyl :
- Electronic effects : The meta-chlorine atom exerts an electron-withdrawing inductive effect, polarizing the aromatic ring and influencing π-π stacking interactions.
- Spatial orientation : The chlorine’s position minimizes steric clashes with adjacent substituents.
Methyl Group (C2 of Thiazole) :
- Conformational impact : Restricts rotation around the thiazole-triazole junction, stabilizing the molecule’s bioactive conformation.
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(3-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN5OS/c1-20-31-29-35(32-20)28(36)27(37-29)26(23-13-8-14-24(30)19-23)34-17-15-33(16-18-34)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19,25-26,36H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVYFVWVGXUESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 2-(4-benzhydrylpiperazin-1-yl)-n-(4-sulfamoylphenyl)acetamide, is reported to be an effective inhibitor of human carbonic anhydrase (hca) .
Mode of Action
The structurally similar compound mentioned above interacts with its targets, hca ii and hca vii, through a higher number of polar and hydrophobic interactions in the active site of hca vii compared to hca ii .
Biochemical Pathways
Carbonic anhydrases, which are potential targets of this compound, play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Biological Activity
The compound 5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has attracted attention due to its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves the construction of a thiazolo[3,2-b][1,2,4]triazole scaffold. The initial steps typically include the reaction of appropriate precursors to form the thiazole ring followed by the introduction of the piperazine and chlorophenyl moieties. Characterization techniques such as NMR, MS, and IR spectroscopy are employed to confirm the structure.
Anticancer Properties
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer activity. For instance:
- In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines without causing toxicity to normal cells. Specifically, compounds with chlorine substitutions have been noted for their enhanced efficacy against leukemia cells (CCRF-CEM and HL-60) .
- A preliminary structure-activity relationship (SAR) analysis indicated that modifications in the benzylidene part of these molecules significantly influence their anticancer effects. For instance, the presence of chlorine at specific positions was linked to improved activity .
| Compound | Activity Against Cancer Cell Lines | Toxicity to Normal Cells |
|---|---|---|
| 5i | High (−73.92% inhibition) | Low |
| 5h | Moderate (−58.44% inhibition) | Low |
The proposed mechanism for the anticancer activity includes:
- Induction of apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of cell cycle progression : Certain derivatives impede cell cycle phases crucial for cancer cell replication.
Case Study 1: Evaluation Against MCF-7 Cell Line
A study evaluated the cytotoxic effects of various thiazolo[3,2-b][1,2,4]triazole derivatives against the MCF-7 breast cancer cell line. The results indicated that several compounds exhibited significant cytotoxicity compared to cisplatin, a standard chemotherapeutic agent .
Case Study 2: Structure-Anticancer Activity Relationship
Research focusing on SAR revealed that introducing specific functional groups could enhance the anticancer properties of these compounds. For example, substituting hydrogen with halogens at designated positions led to increased potency against leukemia cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues in terms of structural features, pharmacological properties, and synthetic pathways.
Structural Analogues and Substitution Patterns
a. 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Key Differences : This analogue replaces the benzhydryl group with a 4-ethoxy-3-methoxyphenyl substituent. The ethoxy and methoxy groups enhance solubility compared to the lipophilic benzhydryl moiety in the target compound.
b. 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one ()
- Key Differences : This compound features an imidazo-triazole core instead of a thiazolo-triazole system. The 4-methoxybenzylidene group introduces conjugation, which may influence electronic properties and binding affinity.
- Synthetic Pathway : Synthesized via condensation of imidazole precursors, differing from the multi-step alkylation and cyclization required for the target compound .
c. 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
- Key Differences : Incorporates a pyrazole-triazole-thiadiazole scaffold. The 4-methoxyphenyl group and variable R-substituents (e.g., methyl, phenyl) modulate steric and electronic effects.
- Biological Activity: Demonstrated antifungal activity via molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6), suggesting a divergent mechanism compared to the dopamine receptor affinity of the target compound .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
